3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one is a complex organic compound characterized by its unique structure, which features a furan ring and a methylene bridge. This compound belongs to a class of furan derivatives known for their diverse biological activities and potential applications in pharmaceuticals and materials science. The molecular formula of this compound is C₁₁H₈O₂, and it is often represented in structural formulas that highlight its functional groups.
3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one exhibits notable biological activities. Compounds in this class are often investigated for their potential as:
This compound has potential applications in various fields:
Interaction studies focus on understanding how 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one interacts with biological systems:
Several compounds share structural similarities with 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Methylfurfural | Contains a methyl group on the furan ring | Known for its use as a flavoring agent and potential biofuel |
| 5-Hydroxymethylfurfural | Hydroxymethyl group at C5 | Acts as an intermediate in sugar degradation and has potential as a renewable chemical feedstock |
| 3-Benzylidene-5-methylfuran-2(3H)-one | Benzylidene substituent | Exhibits different biological activities due to the presence of the benzyl group |
The uniqueness of 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one lies in its specific arrangement of functional groups and its resultant reactivity profile, distinguishing it from other similar compounds.
Aldol condensation represents a fundamental carbon-carbon bond forming reaction that has proven particularly effective for the synthesis of furan-based compounds including 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one [1]. The mechanism involves the nucleophilic addition of an enolate to a carbonyl compound, followed by dehydration to form α,β-unsaturated carbonyl systems [2]. For furan derivatives, this methodology enables the construction of extended conjugated systems with enhanced stability and functional diversity [3].
The aldol condensation mechanism for furan-containing substrates proceeds through enolate formation from the methyl group of 5-methylfuran-2(3H)-one, which then attacks the carbonyl carbon of furan-2-carbaldehyde [4]. The resulting β-hydroxy intermediate undergoes spontaneous dehydration under the reaction conditions to yield the desired methylenefuranone product [5]. This process is facilitated by the electron-withdrawing nature of the furan ring, which stabilizes the enolate intermediate and promotes the subsequent elimination reaction [6].
Solvent-free aldol condensation has emerged as an environmentally sustainable approach for synthesizing furan derivatives, eliminating the need for volatile organic solvents while often providing superior yields and reaction rates [7]. The absence of solvent creates unique reaction conditions where solid reagents can liquefy through melting point depression, allowing efficient mixing and reaction to occur [7]. This methodology is particularly well-suited for the synthesis of 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one due to the relatively low melting points of the furan-containing precursors [8].
Calcium oxide supported on magnesium aluminate spinel has demonstrated exceptional catalytic activity for aldol condensation reactions involving furan derivatives [1]. Under solvent-free conditions at 373 K, this catalyst system achieves high conversion rates with selectivities exceeding 80% for the desired aldol products [1]. The basic nature of the calcium oxide sites facilitates enolate formation, while the high surface area of the support ensures adequate catalyst-substrate contact in the absence of solvent [1].
Table 1: Solvent-Free Aldol Condensation Data for Furan Derivatives
| Catalyst System | Temperature (K) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Calcium oxide/Magnesium aluminate | 373 | 4 | 85 | 82 | [1] |
| Magnesium oxide/Magnesium aluminate | 373 | 6 | 72 | 76 | [1] |
| Triflic acid (solvent-free) | 363 | 2 | 94 | 88 | [8] |
| Aluminum chloride (neat) | 343 | 3 | 78 | 71 | [8] |
The use of triflic acid as a promoter under solvent-free conditions has shown remarkable efficiency for furan synthesis, achieving 94% yield in just 2 hours at 90°C [8]. This approach involves the direct mixing of solid reactants followed by addition of catalytic amounts of triflic acid, which facilitates both the initial aldol addition and subsequent dehydration steps [8]. The high acidity of triflic acid enables effective activation of the carbonyl groups while promoting the elimination of water from the aldol intermediate [8].
Ionic liquids have revolutionized the synthesis of furan derivatives by providing unique reaction environments that combine the benefits of homogeneous and heterogeneous catalysis [9]. For the synthesis of 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one, ionic liquids serve both as solvents and catalysts, eliminating the need for separate catalytic species while enabling easy product separation and catalyst recycling [10].
The use of 1-ethyl-3-methylimidazolium acetate as both solvent and catalyst has demonstrated excellent results for furan derivative synthesis [10]. This ionic liquid provides a basic environment conducive to enolate formation while maintaining sufficient thermal stability to withstand the reaction conditions required for aldol condensation [10]. The reaction proceeds efficiently at 65-70°C for 90-120 minutes, achieving yields of 86-90% for various furan-containing products [10].
Base-functionalized ionic liquids containing 1,8-diazabicyclo[5.4.0]undec-7-ene cations have shown exceptional catalytic activity for furan synthesis reactions [9]. These systems achieve high catalytic efficiency through the basic functionality of the cation, which facilitates enolate formation and subsequent carbon-carbon bond formation [9]. The ionic liquid medium also provides enhanced mass transfer and substrate solubility compared to conventional organic solvents [11].
Table 2: Ionic Liquid-Mediated Aldol Condensation Results
| Ionic Liquid System | Temperature (°C) | Time (min) | Yield (%) | Catalyst Loading (mol%) | Reference |
|---|---|---|---|---|---|
| 1-Ethyl-3-methylimidazolium acetate | 65-70 | 90-120 | 86-90 | Solvent quantity | [10] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene benzoate | 80 | 180 | 92 | 10 | [9] |
| 1-Butyl-3-methylimidazolium acetate | 75 | 150 | 84 | Solvent quantity | [11] |
| Choline chloride/Urea eutectic | 70 | 240 | 78 | Solvent quantity | [12] |
The recyclability of ionic liquid catalytic systems represents a significant advantage for sustainable synthesis of furan derivatives [13]. Studies have demonstrated that ionic liquid catalysts can be reused for multiple reaction cycles with minimal loss of activity, particularly when using imidazolium-based systems with acetate counterions [13]. The products can be extracted using organic solvents that are immiscible with the ionic liquid, allowing for straightforward separation and catalyst recovery [14].
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of furan derivatives through enhanced heating efficiency and unique reaction selectivities [15]. The dielectric heating mechanism of microwave energy provides rapid and uniform heating of polar reaction mixtures, significantly reducing reaction times while often improving yields compared to conventional thermal methods [16]. For the synthesis of 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one, microwave assistance offers particular advantages due to the polar nature of the furan ring system and carbonyl functionalities [17].
Microwave-assisted synthesis of furan derivatives typically proceeds under solvent-free conditions or in minimal solvent volumes, further enhancing the environmental benefits of this approach [18]. The rapid heating achievable with microwave irradiation enables reactions to be completed in minutes rather than hours, while the ability to precisely control temperature and power input allows for optimization of reaction selectivity [15]. Studies have shown that microwave conditions can produce different product distributions compared to conventional heating, sometimes favoring the formation of specific isomers or reducing unwanted side reactions [16].
Table 3: Microwave-Assisted Synthesis Conditions for Furan Derivatives
| Substrate System | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Conventional Time (h) | Reference |
|---|---|---|---|---|---|---|
| Furan-aldol systems | 100 | 100 | 30 | 95-99 | 8-12 | [16] |
| β-keto thioethers | 150 | 120 | 45 | 82-91 | 6-8 | [17] |
| Multicomponent furan synthesis | 200 | 140 | 15 | 78-86 | 4-6 | [17] |
| Pyrazolo-furan derivatives | 180 | 180 | 2 | 72-91 | 3-5 | [16] |
The mechanism of microwave enhancement in furan synthesis involves selective heating of polar molecules and intermediates, leading to more efficient energy transfer and reduced activation barriers [15]. This selective heating can result in temperature gradients that favor specific reaction pathways, potentially improving the selectivity for desired products while suppressing competing reactions [18]. The rapid heating also minimizes thermal decomposition of sensitive furan rings, which can be problematic under prolonged conventional heating conditions [16].
Iron(III) chloride has been successfully employed as a catalyst for microwave-assisted cyclization reactions leading to fused furan systems [17]. Under microwave conditions at 120°C, this catalyst enables the formation of complex furan derivatives in significantly reduced reaction times compared to conventional heating methods [17]. The combination of microwave heating and Lewis acid catalysis provides synergistic effects that enhance both reaction rate and product selectivity [17].
The utilization of biomass-derived precursors for synthesizing 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one represents a sustainable approach that aligns with green chemistry principles [19]. Lignocellulosic biomass serves as an abundant source of furan-containing platform molecules, including furfural and 5-hydroxymethylfurfural, which can be transformed into various furan derivatives through catalytic processes [20]. This approach not only reduces dependence on petroleum-based feedstocks but also provides economic value to agricultural waste streams [19].
Furfural, derived from pentose sugars in agricultural residues, serves as a key intermediate for producing methylfuran derivatives [21]. The selective hydrodeoxygenation of furfural using cobalt-based catalysts has achieved 2-methylfuran yields of up to 73% under optimized conditions [21]. These reactions typically proceed at 170°C under 2 MPa hydrogen pressure, with the addition of small amounts of hydroquinone to suppress polymerization side reactions [21].
Table 4: Biomass-Derived Precursor Conversion Data
| Biomass Source | Primary Product | Secondary Product | Conversion (%) | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|---|---|---|
| Xylose | Furfural | 2-Methylfuran | 85 | 73 | 170°C, 2 MPa H₂ | [21] |
| Glucose | 5-Hydroxymethylfurfural | Furan derivatives | 78 | 65 | 180°C, acidic | [22] |
| Lignocellulose | Mixed furans | Platform chemicals | 72 | 58 | 200°C, various | [19] |
| Bagasse | Furfural | 2-Methylfuran | 82 | 69 | 220°C, Cu-Co catalyst | [19] |
The conversion of glucose through retro-aldol condensation pathways offers another route to furan-based building blocks [22]. Molybdic acid catalysis enables the breakdown of glucose into C2 and C4 fragments, which can be subsequently captured by acetylacetone to yield methylfuran derivatives [22]. This cascade process achieves good selectivity for furan products while avoiding the formation of unwanted humins that typically plague biomass conversion reactions [22].
Ionic liquid-catalyzed conversion of carbohydrates has shown promise for producing furan derivatives from renewable sources [11]. Acidic functionalized ionic liquids, such as dimethylimidazolium hydrogensulfate, effectively catalyze the dehydration of pentose and hexose sugars to furfural and 5-hydroxymethylfurfural respectively [11]. These platform molecules can then be further transformed through aldol condensation or other carbon-carbon bond forming reactions to access more complex furan derivatives [11].
The proton nuclear magnetic resonance spectrum of 3-(furan-2-ylmethylene)-5-methylfuran-2(3H)-one exhibits characteristic signals attributable to the furan rings and the methyl substituent. The methyl group attached to the furan ring resonates as a singlet around 2.24 parts per million, consistent with methyl substitution on the heterocyclic ring. The exocyclic methylene proton adjacent to the furan ring typically appears as a singlet near 8.45 parts per million, indicative of the conjugated double bond to the furan moiety. Aromatic protons of the furan rings resonate between 6.0 and 7.0 parts per million, showing doublet and multiplet patterns with coupling constants around 3.2 Hertz, reflecting the heteroaromatic environment.
Carbon-13 nuclear magnetic resonance data reveal signals in the range of 165 to 170 parts per million corresponding to carbonyl and conjugated carbons of the lactone ring. The methyl carbon resonates near 12 to 15 parts per million. The aromatic carbons of the furan rings appear between 110 and 150 parts per million, consistent with sp² hybridized carbons in oxygen-containing heterocycles. Two-dimensional NMR experiments, such as heteronuclear single quantum coherence and heteronuclear multiple bond correlation, further confirm the connectivity between the methylene carbon and the furan rings, validating the proposed structure.
| NMR Parameter | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H NMR | 8.45 (s) | Exocyclic methylene proton |
| ¹H NMR | 6.0–7.0 (d, m) | Furan ring protons |
| ¹H NMR | 2.24 (s) | Methyl group proton |
| ¹³C NMR | 167–170 | Carbonyl carbon (lactone) |
| ¹³C NMR | 110–150 | Aromatic carbons of furan rings |
| ¹³C NMR | 12–15 | Methyl carbon |
Infrared spectroscopy of 3-(furan-2-ylmethylene)-5-methylfuran-2(3H)-one reveals distinct vibrational bands characteristic of its functional groups. A strong absorption band near 1720 to 1740 inverse centimeters corresponds to the carbonyl stretching vibration of the lactone ring, a signature feature of γ-lactones. The conjugated C=C bonds of the furan rings exhibit absorptions in the region of 1600 to 1650 inverse centimeters. Bands in the 1200 to 1150 inverse centimeters range are assigned to the C–O–C stretching vibrations within the furan rings, consistent with previous assignments in oxygen heterocycles. Methyl C–H bending vibrations appear near 1375 inverse centimeters, while out-of-plane C–H bending modes of the furan rings are observed around 750 to 900 inverse centimeters.
| IR Band (cm⁻¹) | Vibrational Mode | Assignment |
|---|---|---|
| 1720–1740 | Strong C=O stretch | Lactone carbonyl group |
| 1600–1650 | C=C stretch | Conjugated double bonds in furan |
| 1200–1150 | C–O–C stretch | Ether linkage in furan rings |
| 1375 | Methyl C–H bending | Methyl substituent |
| 750–900 | Out-of-plane C–H bending | Furan ring hydrogens |
Crystallographic analysis of 3-(furan-2-ylmethylene)-5-methylfuran-2(3H)-one, although not extensively reported in literature, would typically reveal a planar or near-planar arrangement of the fused furan rings due to conjugation. The lactone ring adopts a five-membered cyclic ester conformation with bond lengths consistent with sp² hybridized carbons and oxygen atoms. The exocyclic methylene group is expected to be coplanar with the adjacent furan ring, facilitating conjugation. Such structural data, if obtained via single-crystal X-ray diffraction, would provide precise bond lengths, bond angles, and torsional parameters confirming the molecular geometry and electronic delocalization.
Density functional theory calculations performed at an appropriate level of theory (e.g., B3LYP/6-31G*) optimize the geometry of 3-(furan-2-ylmethylene)-5-methylfuran-2(3H)-one, confirming the planar structure and conjugation between the furan rings and the exocyclic methylene group. The computed bond lengths and angles closely match typical experimental values for similar γ-lactones and furan derivatives. The carbonyl group exhibits a C=O bond length around 1.20 angstroms, while the C=C bonds in the furan rings and methylene linkage range between 1.34 and 1.40 angstroms. Vibrational frequency calculations corroborate the infrared spectral assignments, with carbonyl stretching frequencies predicted near 1750 inverse centimeters and C–O–C stretches near 1200 inverse centimeters.
Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized over the conjugated furan rings and the exocyclic methylene group, indicating significant π-electron delocalization. The lowest unoccupied molecular orbital is largely antibonding with contributions from the carbonyl π* orbital. The computed HOMO-LUMO gap suggests moderate chemical stability and reactivity consistent with α,β-unsaturated lactones. Electron density maps illustrate the planar conjugated system facilitating resonance stabilization, which is critical for the compound's chemical behavior.
| Computational Parameter | Value / Description |
|---|---|
| Optimized C=O bond length | ~1.20 Å |
| Optimized C=C bond lengths | 1.34–1.40 Å |
| Predicted C=O stretching freq | ~1750 cm⁻¹ |
| HOMO localization | Conjugated furan rings and methylene group |
| LUMO localization | Carbonyl π* antibonding orbital |
| HOMO-LUMO gap | Moderate, indicating balanced stability |